Home > Products > Screening Compounds P86695 > 8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 853724-00-2

8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2839685
CAS Number: 853724-00-2
Molecular Formula: C12H17ClN4O3
Molecular Weight: 300.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(2,6-Diisopropylphenyl)-3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)ureas (I) []

  • Compound Description: This series of compounds features a urea group linked to the 8-methyl substituent of a 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine scaffold. The alkyl group on the urea nitrogen and the alkyl group at the 7-position of the purine ring varied in length and structure. These compounds were synthesized and evaluated for their potential as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. ACAT is a key enzyme in cholesterol esterification, and inhibiting its activity could potentially lower cholesterol levels. []

2. 3-[2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas (II) []

    3. 3-Alkyl/aryl/cycloalkyl-3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas (III) []

    • Compound Description: This class of compounds further expands the structural diversity around the purine core by incorporating various alkyl, aryl, or cycloalkyl substituents on the urea group. This group retains the 8-methyl linker between the urea and the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine. These modifications aimed to explore the structure-activity relationship of these ureas as potential ACAT inhibitors and identify promising candidates for hypocholesterolemic drug development. []

    4. 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    • Compound Description: This compound was identified as a potent inhibitor of protein kinase CK2, with an IC50 value of 8.5 μM. [] It features a hydrazine moiety at the 8-position of the purine ring, which is further substituted with a (3-methoxyphenyl)methylidene group. The 7-position carries a 3-phenoxypropyl substituent. This compound exemplifies how modifications to the purine scaffold can lead to potent and selective kinase inhibitors. []

    5. 2-[(1-Substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide []

    • Compound Description: This group represents a series of olomoucine analogs designed and synthesized as potential anticancer agents. [] These compounds feature a thioacetamide group at the 8-position of the purine ring, allowing for variations in both the 1- and N-substituents. Olomoucine itself is a potent inhibitor of cyclin-dependent kinases (CDKs), enzymes critical for cell cycle regulation and often dysregulated in cancer. These analogs were evaluated for their anticancer activity against the MCF-7 human breast cancer cell line, with many demonstrating good to excellent inhibitory effects compared to doxorubicin. []

    6. 1-Substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulfanyl]-3,7-dihydro-1H-purine-2,6-diones []

    • Compound Description: This group represents another series of olomoucine analogs designed and synthesized as potential anticancer agents. [] They are structurally similar to the previous group but lack the acetamide moiety and instead have a phenacyl thioether substituent at the 8-position of the purine ring. This structural variation aimed to investigate the impact of different substituents on anticancer activity and explore structure-activity relationships within this class of compounds. []

    7. 1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    • Compound Description: This compound serves as a key intermediate in synthesizing a series of xanthene derivatives designed as potential antiasthmatic agents. [] It features a piperazin-1-yl acetyl group at the 7-position of the purine ring. This intermediate was further reacted with various substituted aromatic amines to generate a library of compounds screened for vasodilatory activity, a key mechanism for relieving asthma symptoms. []

    8. 7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    • Compound Description: This compound is a xanthene derivative synthesized from the 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione intermediate. It showed the most potent vasodilator activity among the synthesized series, exceeding the activity of the standard drug Cilostazol. [] This finding suggests its potential as a lead compound for developing new antiasthmatic drugs. []

    Properties

    CAS Number

    853724-00-2

    Product Name

    8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    IUPAC Name

    8-(chloromethyl)-7-(2-methoxyethyl)-3-propylpurine-2,6-dione

    Molecular Formula

    C12H17ClN4O3

    Molecular Weight

    300.74

    InChI

    InChI=1S/C12H17ClN4O3/c1-3-4-17-10-9(11(18)15-12(17)19)16(5-6-20-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19)

    InChI Key

    GEHJOQIEKFFYIT-UHFFFAOYSA-N

    SMILES

    CCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCOC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.